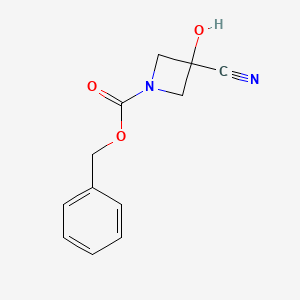![molecular formula C9H10BrN3 B13024731 7-Bromo-2-(propan-2-yl)pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B13024731.png)
7-Bromo-2-(propan-2-yl)pyrrolo[2,1-f][1,2,4]triazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Bromo-2-(propan-2-yl)pyrrolo[2,1-f][1,2,4]triazine is a heterocyclic compound that belongs to the pyrrolo[2,1-f][1,2,4]triazine family. This compound is characterized by a unique bicyclic structure that includes a pyrrole ring fused to a triazine ring. The presence of a bromine atom at the 7th position and an isopropyl group at the 2nd position further distinguishes this compound. Pyrrolo[2,1-f][1,2,4]triazine derivatives have garnered significant interest due to their diverse biological activities and potential therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2-(propan-2-yl)pyrrolo[2,1-f][1,2,4]triazine can be achieved through several synthetic routes. One common method involves the cyclization of pyrrole derivatives with appropriate triazine precursors. The reaction typically requires the use of bromohydrazone intermediates, which undergo cyclization under acidic or basic conditions to form the desired pyrrolo[2,1-f][1,2,4]triazine core .
Another approach involves the formation of triazinium dicyanomethylide intermediates, which can be cyclized to yield the target compound. Transition metal-mediated synthesis and multistep synthesis routes have also been explored for the preparation of pyrrolo[2,1-f][1,2,4]triazine derivatives .
Industrial Production Methods
Industrial production of this compound involves optimizing the synthetic routes for scalability and cost-effectiveness. The use of readily available starting materials, such as pyrrole and bromine-containing reagents, is crucial for large-scale production. Process optimization includes controlling reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize impurities .
Analyse Chemischer Reaktionen
Types of Reactions
7-Bromo-2-(propan-2-yl)pyrrolo[2,1-f][1,2,4]triazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 7th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to introduce additional functional groups or reduction to modify existing ones.
Cyclization Reactions: The pyrrolo[2,1-f][1,2,4]triazine core can participate in further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and halides. Typical conditions involve the use of polar aprotic solvents and catalysts to facilitate the substitution.
Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate and reducing agents like sodium borohydride are commonly used.
Cyclization Reactions: Cyclization reactions often require the use of strong acids or bases to promote ring closure.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. Substitution reactions yield various substituted derivatives, while oxidation and reduction reactions produce compounds with modified functional groups. Cyclization reactions result in more complex fused ring systems .
Wissenschaftliche Forschungsanwendungen
7-Bromo-2-(propan-2-yl)pyrrolo[2,1-f][1,2,4]triazine has several scientific research applications, including:
Chemistry: The compound serves as a building block for the synthesis of more complex heterocyclic compounds and as a precursor for various chemical transformations.
Biology: It is used in the study of biological pathways and as a probe to investigate enzyme activities and protein interactions.
Medicine: Pyrrolo[2,1-f][1,2,4]triazine derivatives, including this compound, have shown potential as antiviral, anticancer, and anti-inflammatory agents.
Wirkmechanismus
The mechanism of action of 7-Bromo-2-(propan-2-yl)pyrrolo[2,1-f][1,2,4]triazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases, which are enzymes involved in cell signaling pathways. By binding to the active site of these kinases, the compound prevents their normal function, leading to the disruption of cellular processes such as proliferation and survival .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 7-Bromo-2-(methylthio)pyrrolo[1,2-f][1,2,4]triazine
- 7-Bromo-pyrrolo[2,1-f][1,2,4]triazin-4(1H)-one
- 4-Amino-7-bromopyrrolo[2,1-f][1,2,4]triazine
Uniqueness
7-Bromo-2-(propan-2-yl)pyrrolo[2,1-f][1,2,4]triazine is unique due to the presence of the isopropyl group at the 2nd position, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific interactions with molecular targets .
Eigenschaften
Molekularformel |
C9H10BrN3 |
|---|---|
Molekulargewicht |
240.10 g/mol |
IUPAC-Name |
7-bromo-2-propan-2-ylpyrrolo[2,1-f][1,2,4]triazine |
InChI |
InChI=1S/C9H10BrN3/c1-6(2)9-11-5-7-3-4-8(10)13(7)12-9/h3-6H,1-2H3 |
InChI-Schlüssel |
YCARHMNUKYSOKY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=NN2C(=CC=C2Br)C=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


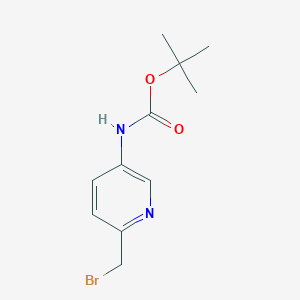
![4-Methoxybicyclo[2.2.2]octane-1-carbonitrile](/img/structure/B13024656.png)
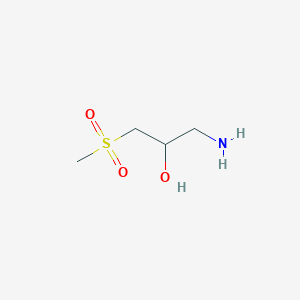
![Furo[3,2-b]pyridin-3-amine](/img/structure/B13024669.png)
![6-Cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-amine](/img/structure/B13024682.png)
![Trimethoxy(4'-pentyl-[1,1'-biphenyl]-4-yl)silane](/img/structure/B13024685.png)
![(1R,6R)-7,7-Dibromo-6-methyl-3-azabicyclo[4.1.0]heptane](/img/structure/B13024686.png)
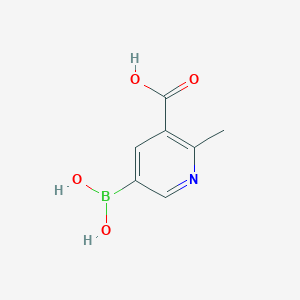
![tert-Butyl 3,3-difluoro-[1,4'-bipiperidine]-1'-carboxylate](/img/structure/B13024701.png)
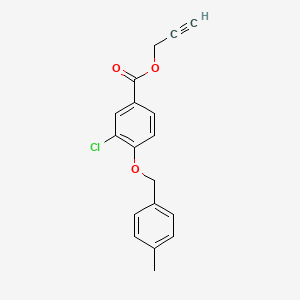

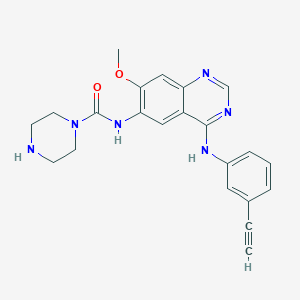
![4-Chloro-3-iodo-1-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B13024719.png)
